molecular formula C9H15BN4O4S B8300198 {2-[4-(Sulfamoyl)piperidin-1-yl]pyrimidin-5-yl}boronic acid

{2-[4-(Sulfamoyl)piperidin-1-yl]pyrimidin-5-yl}boronic acid

Cat. No. B8300198
M. Wt: 286.12 g/mol
InChI Key: SZTNPVLLIJQEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309243B2

Procedure details

Prepared from piperidine-4-sulfonamide hydrochloride (1.27 g, 6.315 mmol) and (2-chloropyrimidin-5-yl)boronic acid (1 g, 6.32 mmol) in accordance with General Method C to give the title compound as an off-white semi-solid. HPLC-MS: m/z (M−H)+ 285.1, RT 0.14 minutes.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][CH:5]([S:8]([NH2:11])(=[O:10])=[O:9])[CH2:4][CH2:3]1.Cl[C:13]1[N:18]=[CH:17][C:16]([B:19]([OH:21])[OH:20])=[CH:15][N:14]=1>>[S:8]([CH:5]1[CH2:6][CH2:7][N:2]([C:13]2[N:18]=[CH:17][C:16]([B:19]([OH:21])[OH:20])=[CH:15][N:14]=2)[CH2:3][CH2:4]1)(=[O:10])(=[O:9])[NH2:11] |f:0.1|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
Cl.N1CCC(CC1)S(=O)(=O)N
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)C1CCN(CC1)C1=NC=C(C=N1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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